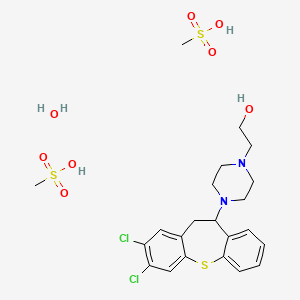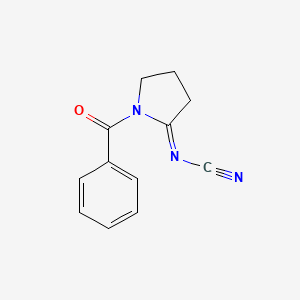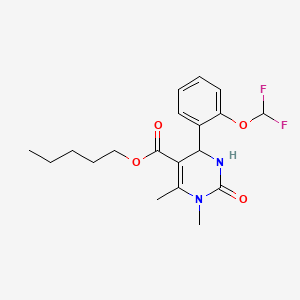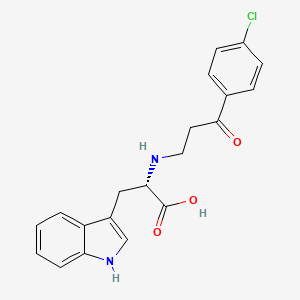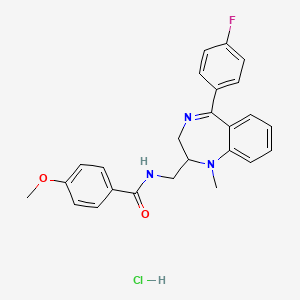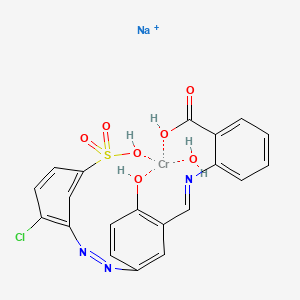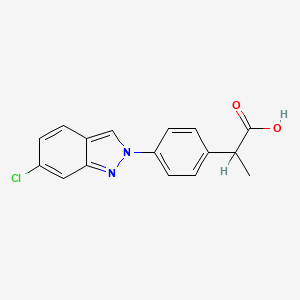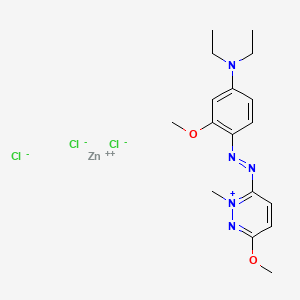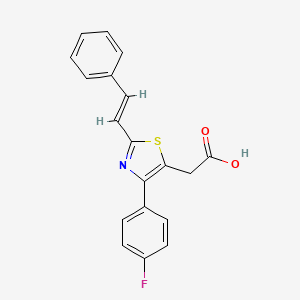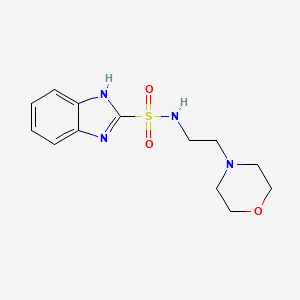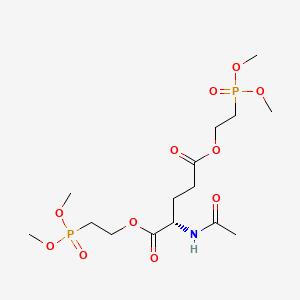
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phosphinyl group and an acetylated glutamate moiety, making it a subject of study in organic chemistry, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate typically involves multiple steps, starting with the preparation of the phosphinyl group and the acetylation of glutamate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful monitoring of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is usually purified through techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate can undergo various chemical reactions, including:
Oxidation: The phosphinyl group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the acetyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could result in deacetylated derivatives.
Applications De Recherche Scientifique
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate involves its interaction with specific molecular targets and pathways. The phosphinyl group may interact with enzymes or receptors, modulating their activity. The acetylated glutamate moiety could influence cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-(dimethoxyphosphoryl)ethyl) N-acetyl-L-glutamate
- N-acetyl-DL-leucine
- N-acylphenylalanine
Uniqueness
What sets Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate apart from similar compounds is its unique combination of a phosphinyl group and an acetylated glutamate moiety
Propriétés
Numéro CAS |
152819-37-9 |
|---|---|
Formule moléculaire |
C15H29NO11P2 |
Poids moléculaire |
461.34 g/mol |
Nom IUPAC |
bis(2-dimethoxyphosphorylethyl) (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C15H29NO11P2/c1-12(17)16-13(15(19)27-9-11-29(21,24-4)25-5)6-7-14(18)26-8-10-28(20,22-2)23-3/h13H,6-11H2,1-5H3,(H,16,17)/t13-/m0/s1 |
Clé InChI |
OPIRRFXIFXCMMM-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCC(=O)OCCP(=O)(OC)OC)C(=O)OCCP(=O)(OC)OC |
SMILES canonique |
CC(=O)NC(CCC(=O)OCCP(=O)(OC)OC)C(=O)OCCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


